4-Hydroxyhexane-2,3,5-trione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-hydroxyhexane-2,3,5-trione |
InChI |
InChI=1S/C6H8O4/c1-3(7)5(9)6(10)4(2)8/h5,9H,1-2H3 |
InChI Key |
OKDWWGVTKQPUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C(=O)C)O |
Origin of Product |
United States |
Formation Pathways and Mechanistic Elucidation of 4 Hydroxyhexane 2,3,5 Trione
Generation in Atmospheric Oxidation Processes
The formation of 4-Hydroxyhexane-2,3,5-trione is intricately linked to the atmospheric oxidation of aromatic hydrocarbons, which are significant components of anthropogenic volatile organic compound emissions. These compounds undergo complex photochemical reactions in the troposphere, leading to the formation of secondary organic aerosols and a myriad of oxygenated products.
Role as an Intermediate in Aromatic Hydrocarbon Oxidation (e.g., p-Xylene (B151628) Photooxidation)
Research has identified hydroxy carbonyls as products of the photooxidation of various alkylbenzenes, including toluene, xylenes, and trimethylbenzenes. ca.gov Specifically, this compound has been proposed as a product in the atmospheric oxidation of p-xylene. colorado.edu The oxidation of aromatic hydrocarbons like p-xylene is a major contributor to the formation of urban smog and secondary organic aerosols. copernicus.orggdut.edu.cn The complex reaction mechanisms involve the initial attack by hydroxyl radicals, leading to a cascade of reactions that can result in ring-opening and the formation of highly functionalized, smaller organic molecules. acs.orgresearchgate.net
Hydroxyl Radical (OH) Initiated Reactions Leading to Formation
The dominant pathway for the atmospheric degradation of aromatic hydrocarbons like p-xylene is initiated by the hydroxyl radical (OH). copernicus.orgnih.govacs.org The OH radical can either abstract a hydrogen atom from a methyl group or add to the aromatic ring. For p-xylene, OH addition to the aromatic ring is the major reaction pathway. nih.govacs.org This initial addition is followed by a series of reactions involving molecular oxygen (O2) and nitrogen oxides (NOx), which are prevalent in the urban atmosphere. These reactions lead to the formation of various intermediates, including bicyclic radicals and, eventually, ring-scission products. researchgate.netnih.govacs.org One of the identified ring-opened products from p-xylene oxidation is 3-hexene-2,5-dione. colorado.edu It is the subsequent reaction of this dione (B5365651) with OH radicals that leads to the formation of this compound. colorado.edu
Proposed Reaction Cascades and Precursor Compounds
The proposed reaction cascade leading to this compound begins with the formation of 3-hexene-2,5-dione from the OH-initiated oxidation of p-xylene. This dione then undergoes further reaction with an OH radical. The OH radical adds to the double bond of 3-hexene-2,5-dione, forming a hydroxy-substituted radical intermediate. This is followed by the addition of molecular oxygen and subsequent reactions that result in the formation of the trione (B1666649) structure. This compound can exist in equilibrium with its enediol form. Further reaction of the enediol with another OH radical can lead to the formation of 3,4-dihydroxyhexane-2,5-dione. colorado.edu
| Precursor Compound | Intermediate | Final Product |
| p-Xylene | 3-Hexene-2,5-dione | This compound |
| 3-Hexene-2,5-dione | Hydroxy-substituted radical | This compound |
| This compound | Enediol form | 3,4-Dihydroxyhexane-2,5-dione |
Hypothetical or Investigated Laboratory Synthetic Methodologies
The direct laboratory synthesis of a complex molecule like this compound has not been explicitly reported. However, general strategies for the preparation of analogous polyketones and hydroxy-diones can provide insight into potential synthetic routes.
Strategies for the Preparation of Polyketones and Hydroxy-Diones as Analogues
The synthesis of polyketones can be achieved through various methods, including the Friedel-Crafts acylation of aromatic compounds with dicarboxylic acid chlorides. rsc.org This method has been used to create aromatic polyketones, and variations could potentially be adapted for the synthesis of aliphatic polyketones. Another approach involves the copolymerization of olefins with carbon monoxide using a palladium(II) catalyst. researchgate.net
The synthesis of α-hydroxy-β-dicarbonyl compounds, which are structurally related to this compound, has been achieved through the oxidation of β-hydroxycarbonyl compounds using reagents like Dess-Martin periodinane. nih.gov Additionally, domino reactions, such as a hydroformylation/benzoin condensation, have been employed to selectively synthesize α-hydroxy ketones. dokumen.pub The synthesis of 1,4,6-tricarbonyl compounds has been accomplished via the regioselective gold(I)-catalyzed hydration of alkynes. acs.org These strategies for constructing polycarbonyl systems and introducing hydroxyl groups in specific positions could hypothetically be applied to the synthesis of this compound.
Challenges in Selective Synthesis of α-Hydroxy-β,δ-Tricarbonyl Systems
The selective synthesis of a molecule with the specific functionality of this compound, an α-hydroxy-β,δ-tricarbonyl system, presents significant challenges. The high density of reactive carbonyl and hydroxyl groups makes the molecule susceptible to a variety of side reactions, including self-condensation, rearrangement, and over-oxidation.
One of the primary challenges is the selective introduction of the hydroxyl group at the α-position to one of the carbonyl groups while maintaining the integrity of the tricarbonyl system. The neighboring carbonyl groups activate the α-protons, making the molecule prone to enolization and subsequent reactions. The synthesis of vicinal polyketones is known to be challenging due to the high reactivity of these compounds. acs.org Furthermore, α-hydroxy-β-diketones are known to undergo rearrangement reactions, which could complicate the synthesis and isolation of the target molecule. nih.gov The development of a successful synthetic strategy would likely require the use of carefully chosen protecting groups and mild reaction conditions to control the reactivity of the multiple functional groups.
Chemical Reactivity and Environmental Transformation of 4 Hydroxyhexane 2,3,5 Trione
Atmospheric Fate and Degradation Mechanisms
4-Hydroxyhexane-2,3,5-trione, also known as acetylformoin, is a multifunctional organic compound whose presence in the atmosphere is linked to the oxidation of aromatic hydrocarbons like p-xylene (B151628). colorado.educhempedia.info Studies have shown that the OH-initiated oxidation of 3-hexene-2,5-dione, a product of p-xylene oxidation, is expected to form this compound. colorado.educhempedia.info In the gas phase, this compound exists in equilibrium with its more reactive enol isomer, 3,4-dihydroxy-3-hexene-2,5-dione. colorado.eduethernet.edu.et The atmospheric fate of this compound is primarily governed by its reactions with key atmospheric oxidants.
The primary removal pathway for this compound and its enol form in the troposphere is through reaction with hydroxyl (OH) radicals. ethernet.edu.et Due to the presence of multiple functional groups, including C-H bonds, a hydroxyl group, and ketone functionalities, the molecule has several sites susceptible to OH radical attack.
Research has focused on its enol form, 3,4-dihydroxy-3-hexene-2,5-dione, which has been synthesized and studied. chempedia.infoethernet.edu.et The reaction of this enediol with OH radicals is rapid. ethernet.edu.et This fast reaction rate helps explain why related precursor compounds, such as 2,4-hexadienedials, are not unambiguously identified in aromatic oxidation systems, as they are quickly transformed. ethernet.edu.et
| Reactant | Oxidant | Rate Coefficient (kOH) in cm3 s-1 | Reference |
|---|---|---|---|
| 3,4-dihydroxy-3-hexene-2,5-dione (Enol form of this compound) | OH Radical | (2.7 ± 0.7) x 10-10 | ethernet.edu.et |
Following the initial reaction with OH radicals, the resulting organic radical undergoes a complex series of reactions. The further oxidation of the enediol form of this compound has been shown to yield products such as hexane-3,3-diol-2,4,5-trione. ethernet.edu.et Such polyketones are believed to account for a significant portion of the carbon from the oxidation of aromatic precursors. colorado.edu
In general, the atmospheric oxidation of complex multifunctional compounds can proceed through various pathways, including:
Hydrogen Abstraction: OH radicals can abstract a hydrogen atom from a C-H bond or the O-H group, leading to the formation of an alkyl or alkoxy radical, respectively.
Addition: OH radicals can add to the carbon-carbon double bond present in the enol form.
Fragmentation: The highly oxygenated and unstable intermediates formed can fragment, breaking C-C bonds to produce smaller, more volatile organic compounds such as butenedial and glyoxal. colorado.edu These fragmentation products can then undergo further oxidation in the atmosphere.
Secondary organic aerosol (SOA) is formed when volatile organic compounds (VOCs) are oxidized in the atmosphere to form low-volatility products that can partition into the aerosol phase. d-nb.infomit.edu While the specific SOA yield from this compound has not been explicitly measured, its molecular structure suggests it could be a potential precursor to SOA.
Theoretical considerations for its contribution to SOA include:
Low Volatility: The presence of four oxygen atoms (one hydroxyl and three carbonyl groups) in a six-carbon backbone increases its polarity and potential for hydrogen bonding, which generally lowers its vapor pressure compared to its parent hydrocarbon. Further oxidation, as described in section 3.1.2, can add more functional groups, further decreasing volatility.
Oligomerization: Multifunctional ketones and aldehydes can participate in particle-phase reactions, such as hemiacetal formation or aldol (B89426) condensation, to form larger oligomers. nih.gov These higher molecular weight products have significantly lower volatility and are a key component of SOA. The multiple carbonyl groups in this compound provide active sites for such accretion reactions.
Dependence on NOx levels: SOA formation from aromatic hydrocarbons is highly dependent on the concentration of nitrogen oxides (NOx). copernicus.org High-NOx conditions often lead to different reaction pathways and lower SOA yields compared to low-NOx environments. copernicus.org The specific pathways and resulting SOA potential for this compound would likewise be influenced by the prevailing atmospheric conditions.
Solution-Phase Reactivity and Chemical Transformations
In aqueous environments, such as atmospheric aerosols, the reactivity of this compound is governed by its functional groups and their interaction with water and other dissolved species.
The principles of Brønsted-Lowry acid-base theory describe an acid as a proton donor and a base as a proton acceptor. msu.edu this compound possesses both acidic and basic sites, allowing it to participate in acid-base equilibria.
Acidity: The hydroxyl group (-OH) can act as a weak acid, donating its proton in the presence of a base. The acidity constant (Ka), or its logarithmic form pKa, quantifies this strength.
Basicity: The oxygen atoms of the three carbonyl groups (C=O) have lone pairs of electrons and can act as weak bases, accepting a proton in acidic conditions. libretexts.org The protonation of a carbonyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgresearchgate.net
The specific protonation or deprotonation state of the molecule is dependent on the pH of the solution. bu.edu In neutral or basic solutions, the deprotonated form may be more prevalent, while in strongly acidic solutions, one or more of the carbonyl groups may become protonated. libretexts.org The various protonation states can coexist in equilibrium. acs.org
| Functional Group | Equilibrium | General pKa Range | Role |
|---|---|---|---|
| Alcohol (R-OH) | R-OH ⇌ R-O- + H+ | 16-18 | Acidic |
| Protonated Ketone (R2C=OH+) | R2C=OH+ ⇌ R2C=O + H+ | -7 to -3 | Acidic (Ketone is Basic) |
Multifunctional ketones are known to undergo condensation and polymerization reactions, particularly under specific catalytic conditions. nih.gov The presence of multiple ketone groups provides reactive sites for the formation of larger molecules and polymers. researchgate.net For instance, ketones can be used in condensation polymerization with other monomers, such as diacids or aldehydes, to synthesize novel polymers like polyketoesters or polyarylidene ketones. nih.govnih.gov These reactions often involve forming new carbon-carbon or carbon-oxygen bonds, leading to extended molecular structures. acs.orgcolab.ws The ability of multifunctional ketones to act as building blocks for polymers is a subject of research for creating new materials with desired properties. nih.govnih.gov
Tautomerism and Conformational Analysis of 4 Hydroxyhexane 2,3,5 Trione
Keto-Enol Tautomeric Equilibrium
4-Hydroxyhexane-2,3,5-trione is not a static molecule but exists as an equilibrium mixture of its constitutional isomers, known as tautomers. This phenomenon, primarily keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. The core structure, possessing multiple carbonyl groups and an alpha-hydroxy group, allows for a rich tautomeric landscape.
Existence of Enediol Forms and their Stability
Beyond the primary keto form, this compound can exist in several enol and enediol forms. The presence of carbonyl groups at positions 2, 3, and 5 allows for the formation of enols at multiple sites. For instance, enolization can occur between C2 and C3, or C3 and C4, or C4 and C5.
Factors Influencing Tautomeric Ratios (e.g., Solvent Effects, Temperature)
The precise ratio of keto, enol, and enediol tautomers at equilibrium is not fixed but is influenced by external conditions, most notably the solvent and temperature.
Solvent Effects: The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium. In nonpolar solvents, the intramolecularly hydrogen-bonded enol and enediol forms are generally favored. This is because the stabilizing intramolecular hydrogen bonds are not disrupted by solvent molecules. In contrast, polar protic solvents can form hydrogen bonds with the keto and enol/enediol forms. By competing for hydrogen bonding, polar solvents can destabilize the intramolecularly hydrogen-bonded enol forms, thereby shifting the equilibrium towards the more polar keto form. Studies on analogous β-triketones have shown a significant increase in the proportion of the triketo form in more polar solvents like DMSO compared to less polar solvents like chloroform. irb.hr
Temperature Effects: Temperature also exerts a significant influence on the tautomeric equilibrium. Generally, an increase in temperature favors the more stable tautomer. However, in many cases of keto-enol tautomerism, including those of β-triketones, the keto form is enthalpically more stable due to the greater strength of the C=O double bond compared to the C=C double bond. Consequently, increasing the temperature often shifts the equilibrium towards the keto form. Experimental studies on related triketones have demonstrated a dramatic increase in the percentage of the triketo form as the temperature is raised. irb.hr
The following table summarizes the expected influence of solvent and temperature on the tautomeric equilibrium of this compound, based on established principles for similar compounds.
| Factor | Condition | Expected Effect on Equilibrium | Predominant Forms |
| Solvent | Nonpolar (e.g., Hexane, CCl₄) | Favors less polar forms | Enol, Enediol (intramolecular H-bonding) |
| Polar Aprotic (e.g., Acetone, DMSO) | Favors more polar forms | Keto, Enol | |
| Polar Protic (e.g., Ethanol, Water) | Significantly favors more polar forms | Keto | |
| Temperature | Low | Favors enthalpically stable forms | Enol/Enediol (if strongly H-bonded) or Keto |
| High | Favors entropically favored/more stable forms | Generally shifts towards the Keto form |
Stereochemical Considerations and Isomerism
The structure of this compound also presents interesting stereochemical aspects due to the presence of chiral centers.
Potential for Chiral Centers and Diastereomers
A chiral center is a carbon atom that is attached to four different groups. In the keto form of this compound, the carbon atom at position 4 (C4) is a chiral center. It is bonded to a hydroxyl group (-OH), an acetyl group (-C(O)CH₃), an ethanoyl group (-C(O)C(O)CH₃), and a hydrogen atom. Therefore, the keto form of this compound can exist as a pair of enantiomers, (4R)-4-hydroxyhexane-2,3,5-trione and (4S)-4-hydroxyhexane-2,3,5-trione.
The formation of enol or enediol tautomers can introduce additional chiral centers or eliminate existing ones. For example, enolization involving C4 would remove its chirality. However, if enolization occurs at other positions, C4 would remain a chiral center. Furthermore, the enol and enediol forms can exhibit E/Z isomerism around the newly formed C=C double bonds.
The combination of at least one chiral center and the possibility of E/Z isomerism means that this compound can exist as a set of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. For instance, the (4R, 2Z)-enol isomer and the (4R, 2E)-enol isomer would be diastereomers. Similarly, the (4R)-keto form and any of the enol or enediol forms would be diastereomers. The synthesis of this compound would likely result in a mixture of these diastereomers, which could potentially be separated by techniques such as chromatography. acs.org
Conformational Preferences and Interconversion Dynamics
The acyclic nature of this compound allows for rotation around its single bonds, leading to various spatial arrangements called conformations. The relative stability of these conformations is determined by a balance of factors including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding.
For the enol and enediol forms, the conformational preferences will be strongly influenced by the formation of intramolecular hydrogen bonds. The most stable conformers will be those that allow for the formation of a planar, six-membered ring-like structure stabilized by a hydrogen bond between a hydroxyl group and a carbonyl oxygen. This cyclic conformation significantly reduces the molecule's flexibility and locks it into a more planar arrangement. The interconversion between different conformations is typically rapid at room temperature, but the presence of strong intramolecular hydrogen bonds in the enol/enediol forms can create a higher energy barrier for rotation around the involved single bonds.
Spectroscopic and Computational Approaches in the Study of 4 Hydroxyhexane 2,3,5 Trione
Spectroscopic Techniques for Structural Elucidation and Tautomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating tautomeric equilibria in solution. For β-dicarbonyl and β-tricarbonyl systems, the keto-enol tautomerism is typically slow on the NMR timescale, which allows for the simultaneous observation of signals corresponding to each form present in the equilibrium. mdpi.comnih.gov
¹H NMR: The proton NMR spectrum provides distinct markers for identifying the enol tautomer. A key indicator is the presence of a highly deshielded signal for the enolic hydroxyl proton, often appearing in the range of 15-18 ppm. mdpi.com This significant downfield shift is a direct consequence of the strong intramolecular hydrogen bond formed between the hydroxyl proton and a neighboring carbonyl oxygen. In contrast, the triketo form would show signals for the methyl protons and the single proton on the C4 carbon, but would lack the characteristic enolic proton peak.
¹³C NMR: The carbon-13 NMR spectrum also offers clear evidence for the tautomeric state. The triketo form would exhibit three distinct signals for the carbonyl carbons (C2, C3, C5). In the enol forms, the chemical shifts of the carbons involved in the enol moiety (C=C-OH) are altered. The carbon atom of a carbonyl group involved in hydrogen bonding will show a different chemical shift compared to an un-bonded one. The presence of signals for both sp²-hybridized carbons of a C=C double bond and sp³-hybridized carbons of the keto form can indicate a tautomeric mixture.
Table 1: Expected NMR Chemical Shifts for Tautomers of 4-Hydroxyhexane-2,3,5-trione
| Tautomer | Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| Enol | ¹H | Enolic -OH | ~15 - 18 |
| Enol | ¹H | Methyl (-CH₃) | ~2.0 - 2.5 |
| Keto | ¹H | α-Proton (-CH-) | ~3.5 - 4.5 |
| Keto | ¹H | Methyl (-CH₃) | ~2.1 - 2.6 |
| Enol | ¹³C | Carbonyl (C=O) | ~190 - 205 |
| Enol | ¹³C | Enol (C=C) | ~100 - 160 |
| Keto | ¹³C | Carbonyl (C=O) | ~195 - 215 |
| Keto | ¹³C | α-Carbon (-CH-) | ~50 - 60 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. It is particularly effective for distinguishing between the keto and enol tautomers of this compound due to the distinct vibrational frequencies of their functional groups.
The triketo tautomer is characterized by strong absorption bands in the region of 1700–1790 cm⁻¹, corresponding to the C=O stretching vibrations of the ketone groups. nih.gov The presence of multiple peaks in this region would suggest the existence of different carbonyl environments.
The enol tautomer presents a more complex IR spectrum. It will show a C=O stretching band, often shifted to a lower wavenumber (1650–1700 cm⁻¹) due to conjugation with the C=C double bond. nih.gov Additionally, a new band corresponding to the C=C stretching vibration appears in the 1580–1640 cm⁻¹ region. nih.gov Crucially, the formation of a strong intramolecular hydrogen bond in the enol form leads to a very broad and strong O-H stretching band, typically observed in the 2500–3200 cm⁻¹ range. This broadness is a hallmark of strong hydrogen bonding.
Table 2: Characteristic IR Absorption Frequencies for this compound Tautomers
| Tautomer | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Keto | C=O | Stretch | 1700 - 1790 |
| Enol | O-H | Stretch (H-bonded) | 2500 - 3200 (broad) |
| Enol | C=O | Stretch (conjugated) | 1650 - 1700 |
| Enol | C=C | Stretch | 1580 - 1640 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₆H₈O₄, giving it a molecular weight of approximately 144.12 g/mol . nih.gov In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺) at m/z 144.
The fragmentation of the molecular ion depends on its structure. For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this could lead to several characteristic fragment ions. For example, the loss of a methyl group (•CH₃) would result in a fragment at m/z 129, while the cleavage of an acetyl group (CH₃CO•) would produce a prominent peak at m/z 43 for the [CH₃CO]⁺ ion. youtube.com The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) |
| [C₆H₈O₄]⁺ | Molecular Ion | 144 |
| [C₅H₅O₄]⁺ | [M - CH₃]⁺ | 129 |
| [C₄H₅O₃]⁺ | [M - COCH₃]⁺ | 101 |
| [CH₃CO]⁺ | Acetyl Cation | 43 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to the presence of conjugated π-systems. libretexts.org
The triketo form of this compound lacks extensive conjugation and would primarily exhibit weak n→π* transitions at longer wavelengths. In contrast, the enol tautomers possess a conjugated system (O=C-C=C), which allows for more intense π→π* transitions. libretexts.orgyoutube.com These transitions occur at longer wavelengths (lower energy) compared to non-conjugated systems. youtube.com Therefore, the appearance of strong absorption bands in the 250-400 nm range can be a strong indication of the presence of enol tautomers. The position and intensity of the absorption maximum (λ_max) can be influenced by the specific enol structure and the solvent used. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic methods. encyclopedia.pub DFT calculations can be used to model the potential tautomers of this compound and determine their relative stabilities. researchgate.net
In a typical DFT study, the geometry of each possible tautomer (the triketo form and various enol forms) is optimized to find its lowest energy conformation (energy minima). The relative energies of these optimized structures can then be compared to predict the most stable tautomer and estimate the equilibrium populations. These calculations often show that enol forms stabilized by intramolecular hydrogen bonds are significantly lower in energy than the corresponding keto forms. mdpi.com
Furthermore, DFT can be used to simulate spectroscopic data. For instance, vibrational frequencies can be calculated and compared with experimental IR spectra to confirm peak assignments and support the identification of a specific tautomer. mdpi.com Similarly, NMR chemical shifts and UV-Vis excitation energies can be calculated to aid in the interpretation of experimental results. nih.gov
Prediction of Tautomeric Stabilities and Equilibrium Constants
The study of tautomerism in β-dicarbonyl and tricarbonyl compounds is a fundamental area of computational chemistry. For this compound, which possesses multiple carbonyl and hydroxyl groups, several tautomeric forms are possible through keto-enol transformations. A computational study would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to predict the relative stabilities of these tautomers.
Researchers would model the potential tautomers of this compound, which would likely include various enol forms stabilized by intramolecular hydrogen bonds. The geometry of each tautomer would be optimized to find its lowest energy structure. By calculating the Gibbs free energy for each optimized structure, their relative stabilities can be determined. These calculations are often performed for the gas phase and in various solvents using continuum solvation models (like the Polarizable Continuum Model, PCM) to understand how polarity affects the tautomeric equilibrium.
The results of such a study would typically be presented in a data table, as shown in the hypothetical example below.
Hypothetical Data Table: Calculated Relative Energies of this compound Tautomers
| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|---|
| Tautomer A (Keto) | [Structure of Keto Form] | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B (Enol 1) | [Structure of Enol Form 1] | Data not available | Data not available |
From these relative energies, the equilibrium constant (Keq) between any two tautomers can be calculated, providing insight into which forms are most prevalent under different conditions.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis, degradation, or tautomerization pathways. Researchers would use methods like DFT to map the potential energy surface of a given reaction.
This process involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (the highest energy point along the reaction coordinate) for each step is located and characterized. By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This information is vital for understanding reaction kinetics and feasibility.
A typical output from such an analysis would include the calculated activation energies and reaction energies, which could be summarized in a table.
Hypothetical Data Table: Calculated Energies for a Reaction Involving this compound
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Step 1 | Reactant -> Transition State 1 | Data not available | Data not available |
This analysis provides a detailed, step-by-step view of the chemical transformation at a molecular level.
Molecular Dynamics Simulations for Conformational Sampling
While quantum mechanical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible acyclic molecule like this compound, MD simulations can explore its conformational space.
In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, allowing observation of how it folds, rotates, and changes shape. This is particularly useful for sampling the different conformations (spatial arrangements of atoms) that the molecule can adopt due to rotation around its single bonds. The simulation can reveal the most populated conformational states and the pathways for converting between them.
Enhanced sampling techniques, such as accelerated Molecular Dynamics, can be employed to overcome energy barriers more quickly and explore the conformational landscape more efficiently. The results can be visualized through trajectory analysis and quantified by plotting parameters like dihedral angles over time or generating Ramachandran-like plots to show preferred conformations.
Advanced Research Perspectives and Future Directions
Exploration of Derivatives and Analogues of the 4-Hydroxyhexane-2,3,5-trione Core
The synthesis and characterization of derivatives and analogues of this compound are pivotal to understanding its chemical space. By systematically modifying its core structure, researchers could probe the influence of different functional groups on its reactivity, stability, and potential biological activity. For instance, alkylation or acylation of the hydroxyl group would yield a series of esters and ethers, respectively. The reactivity of the three carbonyl groups could also be exploited to create a diverse library of compounds, such as hydrazones, oximes, and Schiff bases.
A comparative analysis of these new molecules with the parent compound would provide valuable structure-activity relationship (SAR) data. This information is crucial for designing molecules with tailored properties, which could find applications in materials science, medicinal chemistry, or as probes for studying biochemical processes.
Table 1: Potential Derivatives of this compound for Future Synthesis and Study
| Derivative Class | Modification Site | Potential Synthetic Route | Key Properties to Investigate |
| Ethers | 4-hydroxyl group | Williamson ether synthesis | Stability, solubility, coordinating ability |
| Esters | 4-hydroxyl group | Fischer esterification, acylation | Hydrolytic stability, spectroscopic properties |
| Hydrazones | 2, 3, or 5-carbonyl group | Condensation with hydrazines | Tautomerism, metal chelation |
| Oximes | 2, 3, or 5-carbonyl group | Reaction with hydroxylamine | Geometric isomerism, ligand properties |
Advanced Mechanistic Investigations in Complex Chemical Systems
The presence of multiple, proximate carbonyl groups and a hydroxyl group suggests that this compound could exhibit complex and interesting reactivity. Advanced mechanistic studies are required to unravel its behavior in various chemical environments. For example, its role in photochemical reactions is of particular interest. The photochemical degradation of related β-dicarbonyl compounds is known to proceed through various pathways, including photo-enolization and subsequent reactions of the enol form. Investigating the photochemistry of this compound could reveal its potential contribution to atmospheric processes or its stability under UV irradiation.
Furthermore, its potential to act as a precursor in the formation of secondary organic aerosols (SOAs) warrants investigation. Dicarbonyl compounds are recognized as important contributors to SOA formation, and understanding the specific pathways and products of this compound in this context would be a significant advancement.
Development of Analytical Methodologies for Detection and Quantification in Environmental Matrices
To assess the environmental presence and impact of this compound, robust and sensitive analytical methods are essential. Currently, there are no standardized methods specifically for its detection. The development of such methodologies would likely involve techniques commonly used for other carbonyl compounds.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection after derivatization is a promising approach. Derivatizing agents that target carbonyl groups, such as 2,4-dinitrophenylhydrazine (DNPH), could be employed to enhance detection sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) could also be a viable technique, potentially after silylation of the hydroxyl group to improve volatility.
Table 2: Potential Analytical Techniques for the Determination of this compound
| Analytical Technique | Sample Preparation | Detection Method | Potential Advantages |
| HPLC-UV/Vis | Derivatization with DNPH | UV/Visible Spectroscopy | Well-established for carbonyls, cost-effective |
| HPLC-MS/MS | Direct injection or derivatization | Tandem Mass Spectrometry | High sensitivity and specificity |
| GC-MS | Silylation of hydroxyl group | Mass Spectrometry | Good for volatile and semi-volatile compounds |
The validation of these methods across various environmental matrices, such as air, water, and soil, would be a critical step in enabling future environmental monitoring and research.
Interdisciplinary Research with Atmospheric and Environmental Sciences
The study of this compound should not be confined to the chemistry laboratory. Collaboration with atmospheric and environmental scientists is crucial to understanding its real-world implications. Its potential role in the formation of secondary organic aerosols (SOAs) is a key area for interdisciplinary research. Chamber studies simulating atmospheric conditions could be used to investigate the aerosol formation potential of this compound and the properties of the resulting particles.
Furthermore, its sources, transport, and fate in the environment are unknown. It could potentially be formed from the oxidation of biogenic or anthropogenic volatile organic compounds (VOCs). Field campaigns aimed at detecting and quantifying this compound in different environments, from pristine forests to urban centers, would provide valuable data for atmospheric models. This research would contribute to a more complete understanding of the complex chemical processes occurring in our atmosphere and the impact of organic compounds on air quality and climate.
Conclusion
Summary of Key Academic Contributions and Remaining Research Questions
4-Hydroxyhexane-2,3,5-trione, or acetylformoin, is recognized primarily as a flavor component in food chemistry and as a member of the highly reactive class of vicinal tricarbonyl compounds. chempedia.inforesearchgate.net Its structure suggests a rich chemistry, including extensive tautomerism and susceptibility to nucleophilic attack. researchgate.netfiveable.me
Despite this, significant research questions remain. There is a notable lack of experimental data for its physical properties, and its specific laboratory synthesis has not been detailed. The full characterization of its tautomeric equilibrium under various conditions is yet to be performed. Furthermore, its environmental lifecycle, including its precise role in atmospheric chemistry and its biodegradation pathways, is largely unknown and requires further investigation.
Broader Implications for Organic Chemistry and Environmental Studies
The study of this compound holds broader implications for several scientific fields. In organic chemistry, its highly functionalized and electrophilic nature makes it a potentially valuable, though underutilized, building block for the synthesis of complex heterocyclic compounds. researchgate.netrsc.org In food science, a deeper understanding of its formation during cooking could lead to better control over the flavor profiles of processed foods. For environmental studies, characterizing the atmospheric chemistry of polycarbonyl compounds like this one is essential for refining models of air quality and climate, as they can be important, albeit transient, precursors to ozone and secondary organic aerosols. mdpi.com
Q & A
Q. What are the key physicochemical properties of 4-Hydroxyhexane-2,3,5-trione, and how do they influence experimental design?
- Methodological Answer : The molecular weight of this compound is 144.13 g/mol . While direct solubility data for this compound are limited, structurally related hydroxy-ketones (e.g., 1-Hydroxy-2,3,5-trimethoxyxanthone) exhibit solubility in alcohols, chloroform, and hot ethanol . Thermal stability should be assessed via thermogravimetric analysis (TGA), as combustion of similar triones may release irritant fumes . For experimental design:
- Solubility Testing : Use polar aprotic solvents (e.g., DMSO) initially, followed by stepwise dilution in ethanol or aqueous buffers.
- Stability Assessment : Conduct accelerated stability studies under varying pH, temperature, and light exposure.
Q. What analytical techniques are recommended for structural validation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of hydroxyl and ketone groups. Compare spectra with computational predictions (e.g., DFT calculations).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular formula and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 210–260 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Inconsistent NMR or MS results often arise from impurities or tautomeric equilibria. To address this:
- Purification : Re-crystallize the compound using mixed solvents (e.g., ethanol:water) or employ column chromatography with silica gel .
- Dynamic Effects : Perform variable-temperature NMR to detect tautomerism or conformational changes.
- Cross-Validation : Compare data with synthetic intermediates or computationally optimized structures .
Q. What experimental strategies optimize the synthesis yield of this compound derivatives?
- Methodological Answer :
- Reagent Selection : Use diazonium salts (e.g., benzenediazonium chloride) for regioselective ketone formation, as demonstrated in trione synthesis .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation.
- Yield Optimization : Adjust stoichiometry (1.5–2.0 equivalents of oxidizing agents like KMnO) and reflux time (6–12 hours) .
Q. How should researchers design stability studies to evaluate this compound under experimental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light (254 nm), and oxidative/reductive environments (HO, NaBH).
- Analytical Endpoints : Monitor degradation via HPLC peak area reduction and quantify byproducts using MS/MS.
- Safety Precautions : Conduct studies in fume hoods with flame-resistant equipment, as decomposition may release hazardous gases .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dispensing .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation time).
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Mechanistic Studies : Use knockout cell models or enzyme inhibition assays to isolate target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
